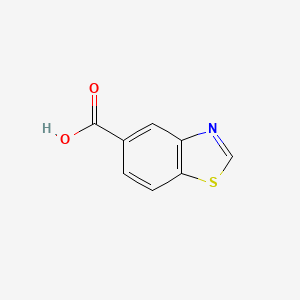

Benzothiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIZQDIIVYJNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370737 | |

| Record name | Benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68867-17-4 | |

| Record name | Benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of Benzothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the predominant synthetic pathway for Benzothiazole-5-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The guide details the reaction mechanisms, experimental protocols, and quantitative data for each major step.

Introduction

This compound (also known as benzothiazole-6-carboxylic acid, depending on the IUPAC numbering convention) is a key building block in the development of novel therapeutic agents and functional materials. Its rigid, planar structure and potential for diverse functionalization make it a privileged scaffold. The synthesis primarily proceeds via a well-established two-step route: the initial preparation of the key intermediate, 4-amino-3-mercaptobenzoic acid, followed by a cyclocondensation reaction to form the final benzothiazole ring system.

Overall Synthetic Pathway

The synthesis is logically divided into two distinct stages:

-

Preparation of the Precursor : Synthesis of 4-amino-3-mercaptobenzoic acid from 4-aminobenzoic acid.

-

Cyclization : Ring closure of the precursor using formic acid to yield this compound.

Caption: High-level overview of the two-step synthesis of this compound.

Step 1: Synthesis of 4-Amino-3-mercaptobenzoic Acid

The critical precursor, 4-amino-3-mercaptobenzoic acid, is efficiently prepared from the readily available 4-aminobenzoic acid. The process involves an initial thiocyanation, followed by the hydrolysis of a benzothiazole intermediate. An improved, tin-free method has been developed to reduce environmental concerns and increase yield.[1]

Reaction Mechanism and Experimental Workflow

The synthesis begins with the in situ formation of thiocyanogen ((SCN)₂) from sodium thiocyanate and bromine. This electrophile attacks the electron-rich aromatic ring of 4-aminobenzoic acid, ortho to the activating amino group, to form 4-amino-3-thiocyanatobenzoic acid. This intermediate is then cyclized and hydrolyzed under acidic and then basic conditions to yield the target precursor.

Caption: Experimental workflow for the synthesis of the key precursor.

Experimental Protocol

The following protocol is adapted from an improved, tin-free preparation method.[1]

-

Thiocyanation : A suspension of 4-aminobenzoic acid (20 g, 0.146 mol) and sodium thiocyanate (13 g, 0.160 mol) in methanol (75 mL) is stirred and cooled to below -5°C.

-

Bromination : Bromine (7.5 mL, 0.146 mol) is added slowly, ensuring the temperature is maintained below -5°C. The mixture is then stirred at this temperature for an additional 2 hours.

-

Intermediate Isolation : The precipitated solid (primarily 2-amino-1,3-benzothiazole-6-carboxylic acid hydrochloride) is collected by filtration and washed with water.

-

Hydrolysis : The isolated solid is suspended in aqueous sodium hydroxide (10% w/v, 225 mL) and refluxed for 2 hours under a nitrogen atmosphere and protected from light to minimize disulfide byproduct formation.

-

Precipitation : The reaction mixture is cooled to room temperature, and concentrated hydrochloric acid (45 mL) is added dropwise to precipitate the product.

-

Final Isolation : The resulting solid is collected by filtration, washed thoroughly with water, and dried under a vacuum to afford 4-amino-3-mercaptobenzoic acid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzoic Acid | [1] |

| Key Reagents | Sodium Thiocyanate, Bromine, NaOH | [1] |

| Solvent(s) | Methanol, Water | [1] |

| Reaction Time | ~5 hours | [1] |

| Final Product | 4-Amino-3-mercaptobenzoic Acid | [1] |

| Typical Yield | ~79% | [1] |

Step 2: Cyclization to this compound

This final step involves an intramolecular cyclocondensation reaction, commonly known as the Phillips benzothiazole synthesis. The bifunctional 4-amino-3-mercaptobenzoic acid is reacted with formic acid, which serves as both the reagent (providing the C2 carbon of the thiazole ring) and the solvent.

Reaction Mechanism

The mechanism proceeds via an initial acid-catalyzed N-formylation, followed by an intramolecular cyclization and dehydration.

-

N-Formylation : The lone pair of the amino group attacks the carbonyl carbon of formic acid. A subsequent proton transfer and loss of a water molecule forms the N-formyl intermediate.

-

Thioesterification (Intramolecular Acyl Transfer) : Theformyl intermediate undergoes an intramolecular nucleophilic attack by the adjacent thiol group on the formyl carbon.

-

Dehydration : The resulting heterocyclic intermediate readily dehydrates under the acidic and heated conditions to form the stable, aromatic benzothiazole ring.

Caption: Proposed mechanism for the Phillips cyclocondensation with formic acid.

Experimental Protocol

This is a general protocol based on the established Phillips reaction for forming 2-unsubstituted benzothiazoles.

-

Reaction Setup : 4-Amino-3-mercaptobenzoic acid (1.0 eq) is added to an excess of formic acid (e.g., 90-100%).

-

Heating : The mixture is heated to reflux (approximately 100-110°C) and maintained at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation : The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under a vacuum to yield the final product, this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 4-Amino-3-mercaptobenzoic Acid |

| Reagent/Solvent | Formic Acid (excess) |

| Catalyst | None (Formic acid is autocatalytic) |

| Temperature | Reflux (~100-110°C) |

| Reaction Time | 2-4 hours |

| Typical Yield | High (often >90%) |

References

Spectroscopic Data of Benzothiazole-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzothiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the characterization and quality control of this compound.

Core Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the following data tables present predicted values based on established principles of spectroscopy and data from analogous structures. These tables provide a reliable reference for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |

| H2 | ~9.3 | s | Singlet, characteristic of the proton on the thiazole ring. |

| H4 | ~8.6 | d | Doublet, deshielded due to the anisotropic effect of the carboxylic acid group. |

| H6 | ~8.2 | dd | Doublet of doublets, coupling to H4 and H7. |

| H7 | ~8.0 | d | Doublet. |

| COOH | ~13.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| C2 | ~155 | Carbon in the thiazole ring, adjacent to sulfur and nitrogen. |

| C4 | ~125 | Aromatic carbon. |

| C5 | ~132 | Aromatic carbon attached to the carboxylic acid group. |

| C6 | ~128 | Aromatic carbon. |

| C7 | ~124 | Aromatic carbon. |

| C7a | ~153 | Bridgehead carbon. |

| C3a | ~135 | Bridgehead carbon. |

| COOH | ~168 | Carbonyl carbon of the carboxylic acid. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching, characteristic broadness due to hydrogen bonding.[1][2] |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching. |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching, conjugated to the aromatic ring.[1] |

| C=N (Thiazole) | 1620 - 1580 | Medium | Stretching. |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Stretching. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching.[1] |

| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Bending (out-of-plane).[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]+• | 179.0 | Molecular ion peak. The exact mass is 179.0041. |

| [M-OH]+ | 162.0 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]+ | 134.0 | Loss of the carboxyl group. |

| [M-CO2]+• | 135.0 | Decarboxylation of the molecular ion. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and connectivity in this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and allows for the observation of the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Typical ESI conditions include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-30 psi.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Benzothiazole-5-carboxylic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzothiazole-5-carboxylic acid, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its relevance in biological signaling pathways, particularly in the context of drug development.

Core Physical and Chemical Properties

This compound is a stable, off-white to light yellow crystalline powder. Its core structure consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 5-position. This arrangement imparts the molecule with its characteristic chemical reactivity and potential for biological activity.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for a variety of applications, from designing chemical reactions to developing drug formulations.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 179.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 256-262 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 387.7 ± 15.0 °C | --INVALID-LINK-- |

| pKa (Predicted) | 3.57 ± 0.30 | --INVALID-LINK-- |

| Appearance | Off-white powder | --INVALID-LINK-- |

| CAS Number | 68867-17-4 | --INVALID-LINK-- |

Solubility Profile

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester, Ethyl 1,3-benzothiazole-5-carboxylate. The following protocol is a detailed methodology for this synthesis.

Materials and Reagents:

-

Ethyl 1,3-benzothiazole-5-carboxylate

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Water (H₂O)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Ethyl 1,3-benzothiazole-5-carboxylate in a mixture of methanol, tetrahydrofuran, and water.

-

Hydrolysis: Add 50% aqueous sodium hydroxide to the solution. Stir the reaction mixture at room temperature for 18 hours.

-

Work-up:

-

Concentrate the reaction mixture to remove the organic solvents.

-

Disperse the residue in a mixture of water and diethyl ether.

-

Separate and discard the organic layer.

-

Acidify the aqueous layer to a pH of 4 using concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 times).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution to yield this compound.

-

Biological Significance and Signaling Pathways

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] While the specific signaling pathways modulated by this compound are a subject of ongoing research, numerous studies have highlighted the role of its derivatives as potent inhibitors of key signaling cascades implicated in disease.

Inhibition of the STAT3 Signaling Pathway

One of the most well-documented mechanisms of action for benzothiazole derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] STAT3 is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

The general mechanism of STAT3 activation and its inhibition by benzothiazole derivatives is depicted below.

As illustrated, the binding of a cytokine to its receptor activates Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in cell proliferation and survival. Benzothiazole-based inhibitors can interfere with this process, often by preventing the phosphorylation or dimerization of STAT3, thereby blocking its downstream effects.[3]

Conclusion

This compound is a valuable building block in the synthesis of biologically active molecules. Its physical and chemical properties make it a versatile scaffold for the development of novel therapeutic agents. The ability of its derivatives to modulate critical signaling pathways, such as the STAT3 pathway, underscores its importance in drug discovery and development. Further research into the specific biological targets and mechanisms of action of this compound and its analogs is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to Benzothiazole-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Benzothiazole-5-carboxylic acid (CAS No. 68867-17-4), a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a scaffold for developing potent bioactive molecules, particularly focusing on its derivatives as inhibitors of the STAT3 signaling pathway.

Core Compound Identification and Properties

This compound is an organic compound featuring a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 5-position.[1] This structure serves as a versatile starting material in the synthesis of a wide range of derivatives with significant pharmacological potential.[1]

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68867-17-4 | [1][2] |

| Molecular Formula | C₈H₅NO₂S | [1][2][3] |

| Molecular Weight | 179.20 g/mol | [2][3] |

| Appearance | White to off-white or light yellow solid/powder | [1] |

| Melting Point | 261-262 °C | |

| Solubility | Soluble in polar solvents like water and alcohols. | [1] |

| Purity (Typical) | ≥98% (HPLC) | [2] |

| SMILES | O=C(O)c1ccc2scnc2c1 | [3] |

| InChI Key | RBIZQDIIVYJNRS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound is the alkaline hydrolysis of its corresponding ethyl ester, Ethyl 1,3-benzothiazole-5-carboxylate.

Experimental Protocol: Alkaline Hydrolysis

Materials:

-

Ethyl 1,3-benzothiazole-5-carboxylate

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl) for acidification

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve Ethyl 1,3-benzothiazole-5-carboxylate (e.g., 5.30 g, 25.6 mmol) in a solvent mixture of methanol (150 mL), tetrahydrofuran (40 mL), and water (5 mL) in a round-bottom flask.

-

Hydrolysis: To this solution, add 10 mL of 50% aqueous sodium hydroxide.

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Concentration: After 18 hours, concentrate the mixture using a rotary evaporator to remove the organic solvents.

-

Precipitation: Disperse the concentrated residue in water. Acidify the aqueous solution with hydrochloric acid until a precipitate (the final product, this compound) is formed.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry to yield the final product.

Applications in Drug Development: Targeting the STAT3 Pathway

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. Derivatives of this compound are of particular interest as they have been shown to be potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, making it a critical target for novel anticancer therapies.

Benzothiazole-based inhibitors are designed to interfere with the STAT3 signaling cascade, often by blocking the phosphorylation of STAT3 at key residues like Tyrosine 705 and Serine 727. This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation (e.g., c-MYC) and survival (e.g., MCL-1).[4][5] The ultimate effect is the induction of cell cycle arrest and apoptosis in cancer cells.[4]

Bioactivity of Benzothiazole Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with potent biological activities. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected benzothiazole derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Selected Benzothiazole Derivatives

| Compound | AsPC-1 (Pancreatic) | BxPC-3 (Pancreatic) | Capan-2 (Pancreatic) | PTJ64i (Paraganglioma) | MDA-MB-231 (Breast) | Reference |

| 2b | 12.44 | 14.99 | 19.65 | 8.49 | - | [6][7] |

| 4d | 7.66 | 3.99 | 8.97 | 6.79 | - | [6][7] |

| 4m | 8.49 | 9.81 | 13.33 | 7.84 | - | [6][7] |

| KC12 | - | - | - | - | 6.13 | [8] |

| KC21 | - | - | - | - | 10.77 | [8] |

| KC30 | - | - | - | - | 12.86 | [8] |

| B19 (STAT3) | - | - | - | - | Potent Activity | [4][5] |

Note: Compound B19 showed an IC₅₀ of 0.067 µM in an IL-6/STAT3 luciferase reporter assay.[4][5]

Experimental Protocol: Antimicrobial Susceptibility Testing

Benzothiazole derivatives also exhibit significant antimicrobial properties. A standard method to evaluate this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a benzothiazole derivative that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized benzothiazole derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (~5 x 10⁵ CFU/mL)

-

Positive control (e.g., Kanamycin)

-

Negative control (medium only)

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare stock solutions of the benzothiazole derivatives in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of each compound in the 96-well plate using the appropriate broth. A typical concentration range might be 200 µg/mL down to 0.39 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).

-

Controls: Include wells with inoculum and broth only (growth control) and wells with a standard antibiotic (positive control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[9]

This comprehensive guide underscores the significance of this compound as a foundational molecule in the ongoing search for novel therapeutics. Its accessible synthesis and the potent, tunable bioactivity of its derivatives make it a molecule of high interest for the scientific and drug development communities.

References

- 1. CAS 68867-17-4: this compound [cymitquimica.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Benzothiazole-5-carboxylic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide delves into the significant biological activities of Benzothiazole-5-carboxylic acid and its analogs, with a focus on their anticancer and antimicrobial properties. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for key assays, aiming to equip researchers with the necessary information to advance the development of novel therapeutics based on this versatile chemical core.

Anticancer Activity: Targeting Key Signaling Pathways

Analogs of this compound have demonstrated notable potential as anticancer agents, primarily through their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to act as EGFR inhibitors, competing with ATP for binding at the catalytic domain of the receptor's kinase. This inhibition blocks the downstream signaling cascade, leading to a reduction in tumor cell proliferation and survival.[1]

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently dysregulated in cancer. Benzothiazole derivatives have been identified as inhibitors of this pathway, targeting key components like PI3K and mTOR. By inhibiting these kinases, these compounds can suppress downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[2][3][4]

Quantitative Anticancer Activity Data

The anticancer efficacy of this compound analogs is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | A549 (Lung) | 9.0 | [5] |

| Derivative 2 | MCF-7 (Breast) | 36 nM | [5] |

| Derivative 3 | HeLa (Cervical) | 9.76 | [5] |

| Derivative 4 | HT-29 (Colon) | 0.024 | [5] |

| Derivative 5 | PC-3 (Prostate) | 19.9 | [5] |

| Compound 4 | Multiple Lines | 0.683 - 4.66 | [6] |

| Compound 4d | C6 (Glioma) | 0.03 mM | [7] |

| Compound 4e | A549 (Lung) | 0.03 mM | [7] |

| Compound 3 | NCI-H522 (Lung) | 22.3 nM | |

| Compound 4 | Multiple Lines | Submicromolar |

Antimicrobial Activity: Disrupting Essential Bacterial Processes

This compound and its analogs also exhibit significant antimicrobial activity against a range of pathogenic bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Inhibition of DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Benzothiazole derivatives have been shown to inhibit this enzyme, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[8]

Inhibition of Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Some benzothiazole derivatives act as inhibitors of DHPS, disrupting folate synthesis and thereby impeding bacterial growth.[7]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents MIC values for representative this compound analogs against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 133 | S. aureus | 78.125 | [9] |

| Compound 133 | E. coli | 78.125 | [9] |

| Compound 41c | E. coli | 3.1 | [8] |

| Compound 41c | P. aeruginosa | 6.2 | [8] |

| Compound 66c | P. aeruginosa | 3.1 - 6.2 | [8] |

| Compound 66c | S. aureus | 3.1 - 6.2 | [8] |

| Compound 66c | E. coli | 3.1 - 6.2 | [8] |

| Compound 46a/b | E. coli | 15.62 | [8] |

| Compound 46a/b | P. aeruginosa | 15.62 | [8] |

| Compound 104 | Gram-positive strains | 0.0156 - 0.25 | [8] |

| Compound 104 | Gram-negative strains | 1 - 4 | [8] |

| Compound 3e | Gram-positive/negative strains | 3.12 | [8] |

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

General Experimental Workflow for Biological Activity Screening

The initial assessment of the biological activity of novel compounds typically follows a standardized workflow to ensure reproducibility and comparability of results.

References

- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of Benzothiazole-5-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Benzothiazole-5-carboxylic acid, a key building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a framework for solubility determination, detailed experimental protocols, and visualizations of relevant chemical processes.

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature, this guide furnishes the necessary protocols to enable researchers to generate this critical data in their own laboratories.

Solubility Profile of this compound

This compound is an off-white solid compound.[1] Its chemical structure, featuring a carboxylic acid group, suggests that its solubility is pH-dependent and favors polar solvents.[2] General observations indicate that it is soluble in polar solvents like water and alcohols, with reduced solubility in non-polar solvents. The following table summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Polar Protic | Water | Soluble | Data to be determined experimentally |

| Methanol | Soluble | Data to be determined experimentally | |

| Ethanol | Soluble | Data to be determined experimentally | |

| Isopropanol | Soluble | Data to be determined experimentally | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data to be determined experimentally |

| Dimethylformamide (DMF) | Likely Soluble | Data to be determined experimentally | |

| Acetone | Sparingly Soluble | Data to be determined experimentally | |

| Acetonitrile | Sparingly Soluble | Data to be determined experimentally | |

| Non-Polar | Toluene | Less Soluble | Data to be determined experimentally |

| Hexane | Less Soluble | Data to be determined experimentally | |

| Dichloromethane | Sparingly Soluble | Data to be determined experimentally | |

| Diethyl Ether | Sparingly Soluble | Data to be determined experimentally |

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to permit the excess solid to settle. Centrifugation can be used to facilitate this separation.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the precise concentration of dissolved this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Visualizing Experimental and Synthetic Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a general synthetic route for this compound.

This technical guide serves as a foundational resource for the study of this compound. The provided protocols and frameworks are designed to be readily implemented, empowering researchers to generate the precise solubility data required for their drug development and chemical synthesis endeavors.

References

The Enduring Legacy of Benzothiazole: An In-depth Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The journey of benzothiazole, a seemingly simple bicyclic heteroaromatic compound, from its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, is a testament to the power of chemical innovation and biological exploration. This technical guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of benzothiazole and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

A Historical Overview: From Chemical Curiosity to Industrial Staple and Pharmaceutical Powerhouse

The story of benzothiazole begins in 1879 with the pioneering work of August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazole.[1][2][3] For several decades, these compounds remained largely a subject of academic interest.

A significant turning point arrived in 1921 when 2-sulfanylbenzothiazole derivatives were discovered to be highly effective vulcanization accelerators for rubber.[1][2] This discovery propelled benzothiazoles into the industrial arena, where they became crucial components in the manufacturing of tires and other rubber products.[4][5][6]

It was not until 1967 that the parent benzothiazole molecule was isolated from a natural source, identified among the volatile compounds of American cranberries (Vaccinium macrocarpon).[1][2] This finding hinted at the presence of this heterocyclic system in the natural world.

The latter half of the 20th century witnessed a paradigm shift in the scientific perception of benzothiazoles. Researchers began to uncover their vast pharmacological potential, leading to the synthesis and evaluation of a multitude of derivatives. This exploration revealed a remarkable array of biological activities, establishing the benzothiazole core as a highly versatile and valuable scaffold in the design of new therapeutic agents.[7][8][9]

Quantitative Analysis of Biological Activity

The therapeutic potential of benzothiazole derivatives is vast, with significant research focused on their anticancer and antimicrobial properties. The following tables summarize the in vitro activity of selected benzothiazole compounds, providing a quantitative basis for comparison and further development.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) |

| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | |

| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 |

| 2-hydroxybenzylidene containing semicarbazide 10 | MDA-MB-231 (Breast) | 0.24 - 0.92 | |

| Naphthalimide Derivatives | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 |

| A549 (Lung) | 4.074 ± 0.3 | ||

| MCF-7 (Breast) | 7.91 ± 0.4 | ||

| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | |

| A549 (Lung) | 3.89 ± 0.3 | ||

| MCF-7 (Breast) | 5.08 ± 0.3 | ||

| Pyrimidine Derivatives | Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | 5.04 |

| U937 (Leukemia) | 13.9 | ||

| MCF-7 (Breast) | 30.67 | ||

| A549 (Lung) | 30.45 |

Data compiled from various sources.[7][8][10]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Derivative Class | Compound | Microorganism | MIC (µg/mL) |

| Thiazolidin-4-one Derivatives | Compound 8 | E. coli | 200-300 |

| Compound 18 | P. aeruginosa | 100 | |

| General Benzothiazole Derivatives | Compound 3 | S. aureus | 50-200 |

| B. subtilis | 25-200 | ||

| E. coli | 25-100 | ||

| Compound 4 | S. aureus | 50-200 | |

| B. subtilis | 25-200 | ||

| E. coli | 25-100 | ||

| Amide Moiety Derivatives | Compound A07 | S. aureus | 15.6 |

| E. coli | 7.81 | ||

| S. typhi | 15.6 | ||

| K. pneumoniae | 3.91 |

MIC: Minimum Inhibitory Concentration. Data compiled from various sources.[11][12][13][14]

Key Experimental Protocols

The synthesis and biological evaluation of benzothiazole derivatives involve a range of standard laboratory techniques. Below are detailed methodologies for key experiments.

Protocol 1: General Synthesis of 2-Arylbenzothiazoles via Condensation

This protocol describes a common and versatile method for the synthesis of 2-arylbenzothiazoles through the condensation of 2-aminothiophenol with an aromatic aldehyde.

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Solvent (e.g., ethanol, dimethylformamide (DMF))

-

Oxidizing agent (e.g., air, 30% hydrogen peroxide (H₂O₂))

-

Catalyst (optional, e.g., p-toluenesulfonic acid, iodine)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol or DMF).

-

Addition of Catalyst and Oxidant: If a catalyst is used, add it to the reaction mixture (e.g., a catalytic amount of p-toluenesulfonic acid). For oxidation, either allow the reaction to proceed open to the air or add an oxidizing agent such as 30% H₂O₂ dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The optimal temperature and reaction time will vary depending on the specific substrates and can be monitored by TLC.

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Benzothiazole derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in benzothiazole research, the following diagrams are provided in the DOT language for Graphviz.

General Workflow for Benzothiazole Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel benzothiazole-based therapeutic agents.[15][16][17][18][19]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in various cancers and a prominent target for these compounds.[20][21][22][23][24]

Conclusion

From its humble beginnings as a synthetic curiosity, the benzothiazole scaffold has evolved into a cornerstone of both industrial and medicinal chemistry. Its structural simplicity belies a remarkable versatility, enabling the generation of a vast chemical space with a wide spectrum of biological activities. The continuous exploration of novel benzothiazole derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield new and improved therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102391205A - Method for synthesizing rubber vulcanization accelerant 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 5. Rubber Manufacturing Over the Years - Aquaseal Rubber Ltd [aquasealrubber.co.uk]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. alitheagenomics.com [alitheagenomics.com]

- 17. genemod.net [genemod.net]

- 18. youtube.com [youtube.com]

- 19. Drug Discovery Workflow - What is it? [vipergen.com]

- 20. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. researchgate.net [researchgate.net]

A Deep Dive into the Theoretical Structure of Benzothiazole-5-carboxylic Acid: A Computational Guide for Drug Discovery

Introduction

Benzothiazole and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Benzothiazole-5-carboxylic acid, a key member of this family, has garnered significant interest for its potential in the development of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and potential interactions with biological targets is paramount for rational drug design. This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the structural and electronic characteristics of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This document will explore the application of Density Functional Theory (DFT) and other computational methods to predict the molecular geometry, vibrational spectra, and electronic properties of this compound. Furthermore, it will touch upon the use of molecular docking simulations to probe its potential binding modes with protein targets.

Computational Methodology: A Blueprint for In Silico Analysis

The theoretical investigation of this compound's structure relies on a robust computational workflow. The primary method employed is Density Functional Theory (DFT), a powerful quantum mechanical approach for studying the electronic structure of molecules.[3][4]

Geometry Optimization

The initial step involves optimizing the molecular structure to find its most stable energetic conformation. This is typically achieved using DFT calculations with a specific functional and basis set. A common and effective combination is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional coupled with a 6-31+G(d,p) or 6-311++G(d,p) basis set.[3][5] These calculations are often performed using software packages like Gaussian.[4][6] The optimization process ensures that all forces on the atoms are minimized, resulting in a stable, low-energy structure.

Vibrational Frequency Analysis

Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[7]

Electronic Property Analysis

Several key electronic properties are calculated to understand the reactivity and kinetic stability of this compound. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for understanding intermolecular interactions, including hydrogen bonding.[9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular charge transfer and delocalization of electron density within the molecule, revealing the stability arising from hyperconjugative interactions.[7]

Molecular Docking

To explore the potential of this compound as a drug candidate, molecular docking studies can be performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The results are often expressed as a binding affinity or scoring function, indicating the strength of the interaction.[3][10]

Predicted Molecular Structure and Properties

The following tables summarize the kind of quantitative data that can be obtained from the theoretical calculations described above. Disclaimer: The following data is illustrative and based on typical values for benzothiazole derivatives. Actual values would be derived from specific DFT calculations for this compound.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-S1 | 1.76 | C1-S1-C7 | 89.5 |

| S1-C7 | 1.74 | S1-C1-N1 | 114.2 |

| C1-N1 | 1.32 | C1-N1-C2 | 111.8 |

| N1-C2 | 1.39 | N1-C2-C3 | 128.9 |

| C2-C3 | 1.41 | C2-C3-C4 | 118.5 |

| C3-C4 | 1.38 | C3-C4-C5 | 121.3 |

| C4-C5 | 1.40 | C4-C5-C6 | 120.1 |

| C5-C6 | 1.39 | C5-C6-C7 | 119.3 |

| C6-C7 | 1.40 | C6-C7-S1 | 122.3 |

| C5-C8 | 1.48 | C4-C5-C8 | 119.8 |

| C8-O1 | 1.22 | O1-C8-O2 | 123.5 |

| C8-O2 | 1.35 | C5-C8-O2 | 112.1 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Assignment |

| 1 | 3580 | O-H stretch (carboxylic acid) |

| 2 | 3085 | C-H stretch (aromatic) |

| 3 | 1720 | C=O stretch (carboxylic acid) |

| 4 | 1610 | C=N stretch (thiazole) |

| 5 | 1580 | C=C stretch (aromatic) |

| 6 | 1250 | C-O stretch (carboxylic acid) |

| 7 | 830 | C-H out-of-plane bend |

| 8 | 710 | C-S stretch |

Table 3: Key Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.37 |

| Ionization Potential | 6.52 |

| Electron Affinity | 2.15 |

| Electronegativity (χ) | 4.335 |

| Chemical Hardness (η) | 2.185 |

| Chemical Softness (S) | 0.229 |

| Electrophilicity Index (ω) | 4.29 |

Potential Biological Interactions and Signaling Pathways

The structural and electronic features of this compound suggest its potential to interact with various biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The nitrogen and sulfur atoms in the thiazole ring can also act as hydrogen bond acceptors. These features make it a promising candidate for inhibiting enzymes, particularly kinases, where it can compete with ATP for the binding site.

Conclusion

Theoretical calculations provide a powerful and indispensable toolkit for modern drug discovery and development. For this compound, computational methods like DFT offer a detailed understanding of its structural, vibrational, and electronic properties. This knowledge is instrumental in predicting its reactivity, stability, and potential interactions with biological macromolecules. By integrating these theoretical insights with experimental data, researchers can accelerate the design and optimization of novel benzothiazole-based therapeutics. The methodologies and illustrative data presented in this guide serve as a foundational resource for scientists engaged in the exciting field of medicinal chemistry and drug design.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteobiojournal.com [proteobiojournal.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

Benzothiazole-5-carboxylic Acid: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole-5-carboxylic acid, a heterocyclic compound featuring a fused benzene and thiazole ring system with a carboxylic acid moiety, is emerging as a critical building block in the field of materials science. Its unique structural and electronic properties make it a versatile precursor for a wide range of advanced materials. This technical guide explores the potential applications of this compound in the synthesis of high-performance polymers, functional metal-organic frameworks (MOFs), and novel dye molecules. This document provides a comprehensive overview of the synthesis, properties, and potential applications of materials derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.

Introduction to this compound in Materials Science

The benzothiazole core is a privileged scaffold in medicinal chemistry, but its utility extends far into materials science. The combination of the rigid, aromatic benzothiazole unit and the reactive carboxylic acid group in this compound allows for its incorporation into various material architectures. The nitrogen and sulfur atoms within the thiazole ring offer unique electronic characteristics and coordination sites, influencing charge transport, light absorption and emission, and metal-binding properties.[1] The carboxylic acid functionality provides a convenient handle for polymerization reactions, such as esterification and amidation, and for anchoring the molecule as a linker in metal-organic frameworks.[2] Consequently, materials derived from this compound often exhibit enhanced thermal stability, specific optoelectronic properties, and high performance in a range of applications.

High-Performance Polymers

This compound and its derivatives are valuable monomers for the synthesis of high-performance polymers, particularly rigid-rod polymers like polybenzobisthiazoles (PBT). These polymers are renowned for their exceptional thermal stability, high tensile strength, and excellent modulus.[3] The incorporation of the benzothiazole moiety into the polymer backbone contributes to these desirable properties.

Properties of Benzothiazole-Based Polymers

Polymers containing the benzothiazole structure exhibit a remarkable combination of properties, making them suitable for demanding applications in aerospace, defense, and electronics.

-

Thermal Stability: The aromatic and heterocyclic nature of the repeating units leads to high thermal and oxidative stability. Thermogravimetric analysis (TGA) of poly(benzothiazole)s shows 10% weight loss in the range of 405-490°C in air and 450-595°C in nitrogen.

-

Mechanical Strength: Rigid-rod polybenzobisazole fibers are known for their ultra-high strength and modulus. For instance, poly(p-phenylene-2,6-benzobisoxazole) (PBO), a related polybenzazole, exhibits a tensile strength of up to 5.14 GPa and a tensile modulus of up to 182 GPa.[4]

-

Electrical Conductivity: The conjugated nature of the polymer backbone allows for electrical conductivity upon doping. Doped benzothiazole-based polymers can achieve electrical conductivities on the order of 10⁻⁶ Ω⁻¹·cm⁻¹.[1]

Quantitative Data for Benzothiazole-Based Polymers

The following table summarizes key performance metrics for representative benzothiazole-containing polymers.

| Polymer Type | Property | Value | Reference |

| Poly(benzobisthiazole) | Intrinsic Viscosity | 4 - 19 dL/g | [5] |

| Poly(benzobisthiazole) | Tensile Strength | up to 350 KSI (~2.4 GPa) | [5] |

| Poly(benzobisthiazole) | Tensile Modulus | 25 - 30 MSI (~172 - 207 GPa) | [5] |

| Aromatic Poly(benzothiazole) | 10% Weight Loss (TGA, N₂) | 450 - 595 °C | |

| Doped Conjugated Poly(benzothiazole) | Electrical Conductivity | ~10⁻⁶ Ω⁻¹·cm⁻¹ | [1] |

Experimental Protocol: Synthesis of a Poly(benzobisthiazole)

This protocol describes the synthesis of a poly(benzobisthiazole) via the polycondensation of a benzothiazole-dicarboxylic acid with 2,5-diamino-1,4-benzenedithiol dihydrochloride in polyphosphoric acid (PPA).

Materials:

-

Benzothiazole-dicarboxylic acid monomer

-

2,5-diamino-1,4-benzenedithiol dihydrochloride

-

Polyphosphoric acid (PPA)

-

Phosphorus pentoxide (P₂O₅)

-

Methanol

-

Ammonium hydroxide solution (3%)

Procedure:

-

Monomer Preparation: A resin flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is charged with stoichiometric amounts of the benzothiazole-dicarboxylic acid and 2,5-diamino-1,4-benzenedithiol dihydrochloride in 77% PPA.

-

Dehydrochlorination: The mixture is heated under a reduced nitrogen pressure at 70-90°C to facilitate the removal of hydrogen chloride.[5]

-

Polycondensation: After complete dehydrochlorination, phosphorus pentoxide is added to the reaction mixture to achieve a PPA concentration of 82-84% and to compensate for the water of condensation. The temperature is then raised to 170°C and maintained for 20 hours, followed by heating at 190°C for 4 hours.[5] The reaction mixture typically becomes liquid crystalline at approximately 160°C.

-

Isolation: The polymer is isolated by precipitation into water.

-

Washing: The precipitated polymer is washed extensively with water, followed by a 3% ammonium hydroxide solution, and then again with water until the washings are neutral.

-

Drying: The polymer is dried under vacuum at an elevated temperature.

Visualization: Polymer Synthesis Workflow

Caption: Workflow for the synthesis of benzothiazole-based high-performance polymers.

Metal-Organic Frameworks (MOFs)

The combination of nitrogen atoms in the thiazole ring and the carboxylate group makes this compound an excellent ligand for the construction of metal-organic frameworks (MOFs).[2] These crystalline, porous materials have vast potential in gas storage and separation, catalysis, and sensing. By using this compound as an organic linker, MOFs with tailored pore sizes and functionalities can be designed.

Properties of Benzothiazole-Based MOFs

-

Porosity and Surface Area: Benzothiazole-based MOFs can exhibit high porosity and large surface areas, which are crucial for applications in gas storage and catalysis.

-

Selective Gas Adsorption: The chemical environment within the pores, influenced by the benzothiazole moiety, can lead to selective adsorption of certain gases. For example, functionalized MOFs have shown enhanced CO₂ uptake and selectivity.

-

Catalytic Activity: The metal nodes and the functional organic linkers can act as catalytic sites. Benzothiadiazole-based MOFs have been shown to be efficient visible-light-active photocatalysts for organic transformations.[2]

Quantitative Data for Benzothiazole-Based MOFs

The following table presents representative data for MOFs constructed using benzothiazole or related linkers.

| MOF | Property | Value | Reference |

| ZJNU-40a (Benzothiadiazole-based) | CO₂ Uptake (296 K, 1 bar) | ~1.5 mmol/g | [5] |

| ZJNU-40a (Benzothiadiazole-based) | CO₂/CH₄ Selectivity (296 K) | ~10 | [5] |

| MFU-4l Analogue (Benzotriazole-based) | CO₂ Uptake (low pressure) | 1.70 mmol/g | [6] |

| UiO-68-BTDB (Benzothiadiazole-based) | Photocatalytic Yield (Benzimidazole synthesis) | up to 94% | [7] |

Experimental Protocol: Solvothermal Synthesis of a Benzothiazole-Based MOF

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using a benzothiazole-dicarboxylic acid linker.

Materials:

-

Metal salt (e.g., Zinc nitrate, Copper nitrate)

-

Benzothiazole-5,X-dicarboxylic acid (as the organic linker)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

Teflon-lined stainless steel autoclave

Procedure:

-

Reactant Mixture: In a glass vial, dissolve the metal salt and the benzothiazole-dicarboxylic acid linker in the chosen solvent. The molar ratio of metal to linker will depend on the target framework.

-

Sealing: Place the vial inside a Teflon-lined stainless steel autoclave and seal it tightly.

-

Heating: Place the autoclave in an oven and heat it to a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from hours to days).

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Crystal Collection: Collect the crystalline product by filtration.

-

Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.

-

Activation: The synthesized MOF may need to be "activated" to remove solvent molecules from the pores. This is typically done by solvent exchange followed by heating under vacuum.

Visualization: MOF Synthesis and Application Pathway

Caption: From building block to functional MOF and its applications.

Functional Dyes and Pigments

The extended π-conjugated system of the benzothiazole ring makes it an excellent chromophore. When functionalized with electron-donating and electron-accepting groups, benzothiazole derivatives can act as fluorescent dyes with applications in bio-imaging, organic light-emitting diodes (OLEDs), and as disperse dyes for textiles. This compound can be a precursor to such dyes, with the carboxylic acid group allowing for further functionalization or tuning of solubility.

Properties of Benzothiazole-Based Dyes

-

Photophysical Properties: Benzothiazole dyes can exhibit strong absorption in the UV-visible region and high fluorescence quantum yields. The emission color can be tuned by modifying the chemical structure.

-

Large Stokes Shift: Some benzothiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which leads to a large separation between the absorption and emission maxima (Stokes shift). This is advantageous for applications in fluorescence imaging as it minimizes self-absorption.

-

Solvatochromism: The absorption and emission wavelengths of some benzothiazole dyes are sensitive to the polarity of the solvent, a property known as solvatochromism.

Quantitative Data for Benzothiazole-Based Dyes

The following table provides photophysical data for some representative benzothiazole-based fluorescent dyes.

| Dye | Absorption Max (λₐbs, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ_F) | Reference |

| BzT-OH in DMSO | 390 | 472 | 0.50 | [8] |

| BPO in PMMA film | ~365 | ~450 (violet-blue) | 0.25 | [9] |

| BHPO1 in PMMA film | ~365 | ~520 (green) | 0.30 | [9] |

| BHPO2 in PMMA film | ~365 | ~580 (orange) | 0.22 | [9] |

Experimental Protocol: Synthesis of a Benzothiazole Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye derived from a 2-aminobenzothiazole.

Materials:

-

2-Aminobenzothiazole derivative

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Coupling agent (e.g., a phenol or aniline derivative)

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve the 2-aminobenzothiazole derivative in concentrated acid (e.g., H₂SO₄ or HCl) at 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cold acidic solution of the amine. This forms the diazonium salt. Maintain the temperature at 0-5°C throughout the addition.

-

-

Coupling:

-

Prepare a solution of the coupling component (e.g., a phenol) in an aqueous solution of sodium hydroxide or sodium carbonate.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature at 0-5°C.

-

-

Isolation:

-

The azo dye will precipitate out of the solution.

-

Collect the dye by filtration.

-

-

Purification:

-

Wash the dye with cold water.

-

The dye can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Conclusion

This compound is a highly versatile and valuable compound in materials science. Its unique chemical structure enables its use as a key building block for a diverse range of materials with tunable properties. The high-performance polymers derived from it offer exceptional thermal and mechanical stability. As a linker in MOFs, it facilitates the creation of porous materials with significant potential in gas separation and catalysis. Furthermore, its chromophoric nature is exploited in the synthesis of functional dyes with tailored photophysical properties. The continued exploration of this compound and its derivatives is expected to lead to the development of new and innovative materials with advanced functionalities for a wide array of technological applications.

References

- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 2. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Benzothiazole-5-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored for their potential as therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, neuroprotective, and enzyme inhibitory properties.[3][4][5] Benzothiazole-5-carboxylic acid, in particular, serves as a versatile building block for the synthesis of novel bioactive molecules. The carboxylic acid moiety at the 5-position provides a convenient handle for derivatization, allowing for the systematic modification of the molecule to optimize its pharmacological profile.[6][7] These modifications can enhance binding to biological targets, improve pharmacokinetic properties, and reduce toxicity.[3] This document provides detailed application notes on the uses of this compound in medicinal chemistry, along with experimental protocols for the synthesis and evaluation of its derivatives.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas:

-

Anticancer Activity: Benzothiazole derivatives are a well-established class of anticancer agents.[2][8] They have been shown to induce apoptosis, inhibit cell cycle progression, and target various enzymes and signaling pathways implicated in cancer.[3][8] The carboxylic acid functionality can be converted to amides, esters, and other functional groups to generate compounds with potent cytotoxic activity against a range of cancer cell lines.[9]

-